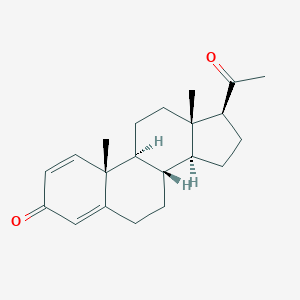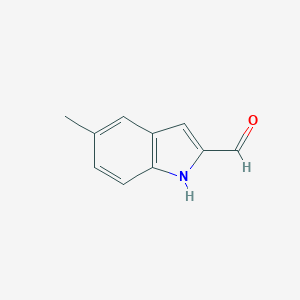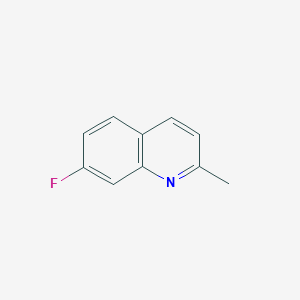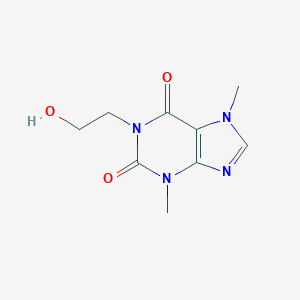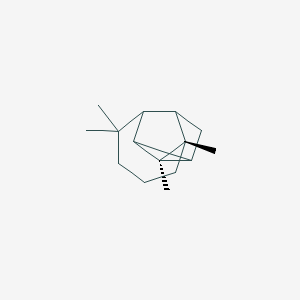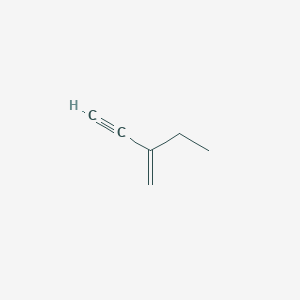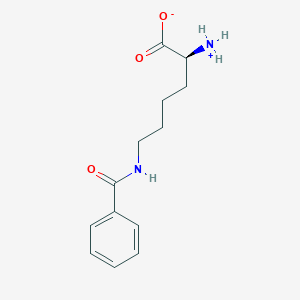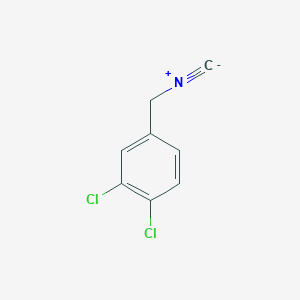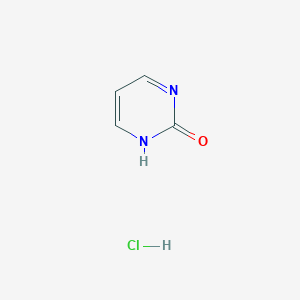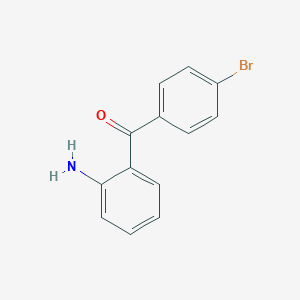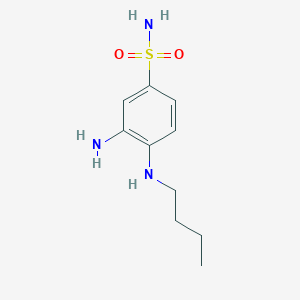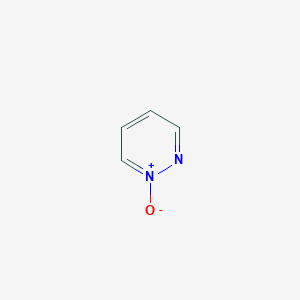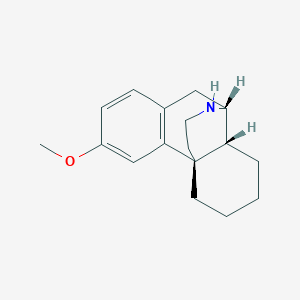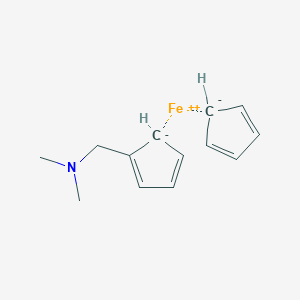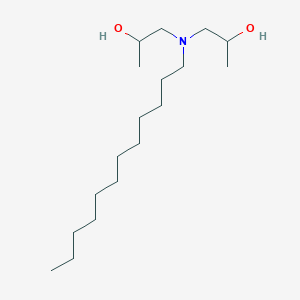
1,1'-(Dodecylimino)dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(Dodecylimino)dipropan-2-ol, also known as DIDP, is a synthetic compound that has gained attention due to its potential applications in scientific research. DIDP is a member of the imidazole class of compounds and has a unique chemical structure that makes it an interesting subject for research. In
Scientific Research Applications
1,1'-(Dodecylimino)dipropan-2-ol has been shown to have potential applications in scientific research, particularly in the field of biochemistry. 1,1'-(Dodecylimino)dipropan-2-ol has been found to be an effective inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2, which are involved in inflammatory processes. This makes 1,1'-(Dodecylimino)dipropan-2-ol a potential candidate for the development of anti-inflammatory drugs.
Mechanism Of Action
The mechanism of action of 1,1'-(Dodecylimino)dipropan-2-ol involves its ability to bind to the active site of enzymes and inhibit their activity. 1,1'-(Dodecylimino)dipropan-2-ol has been found to bind to the catalytic site of phospholipase A2 and prevent the hydrolysis of phospholipids, which leads to the inhibition of inflammation. 1,1'-(Dodecylimino)dipropan-2-ol has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical And Physiological Effects
1,1'-(Dodecylimino)dipropan-2-ol has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, 1,1'-(Dodecylimino)dipropan-2-ol has been found to have antioxidant properties, which can protect cells from oxidative damage. 1,1'-(Dodecylimino)dipropan-2-ol has also been found to have antitumor properties, which make it a potential candidate for the development of anticancer drugs.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1'-(Dodecylimino)dipropan-2-ol in lab experiments is its relatively simple synthesis method. 1,1'-(Dodecylimino)dipropan-2-ol is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using 1,1'-(Dodecylimino)dipropan-2-ol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 1,1'-(Dodecylimino)dipropan-2-ol. One area of research could be the development of new anti-inflammatory drugs based on the structure of 1,1'-(Dodecylimino)dipropan-2-ol. Another area of research could be the development of new anticancer drugs based on the antitumor properties of 1,1'-(Dodecylimino)dipropan-2-ol. Additionally, research could focus on the development of new methods for synthesizing 1,1'-(Dodecylimino)dipropan-2-ol or improving its solubility in aqueous solutions. Overall, the unique chemical structure and potential applications of 1,1'-(Dodecylimino)dipropan-2-ol make it an interesting subject for further research.
Synthesis Methods
The synthesis of 1,1'-(Dodecylimino)dipropan-2-ol involves the reaction of dodecylamine and 2,3-epoxypropanol in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure 1,1'-(Dodecylimino)dipropan-2-ol. The synthesis of 1,1'-(Dodecylimino)dipropan-2-ol is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
1541-66-8 |
|---|---|
Product Name |
1,1'-(Dodecylimino)dipropan-2-ol |
Molecular Formula |
C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-[dodecyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19(15-17(2)20)16-18(3)21/h17-18,20-21H,4-16H2,1-3H3 |
InChI Key |
BZJZJFAPSOEUFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
Canonical SMILES |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
Other CAS RN |
1541-66-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



